High-Potency AChE Inhibition
Icopezil exhibits potent inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 0.33 nM, placing it among the most potent AChE inhibitors in its class. This value is approximately 17-fold lower (more potent) than donepezil's reported IC50 of 5.7 nM and over 230-fold lower than tacrine's IC50 of 77 nM [1].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 0.33 nM, Ki = 0.3311 nM |
| Comparator Or Baseline | Donepezil: IC50 = 5.7 nM (mouse); Tacrine: IC50 = 77 nM (human recombinant enzyme) |
| Quantified Difference | Icopezil is 17-fold more potent than donepezil; 233-fold more potent than tacrine |
| Conditions | In vitro AChE enzyme inhibition assay (source: TargetMol data based on ChEMBL) |
Why This Matters
High potency at the molecular target reduces the required dosage to achieve therapeutic effect, a key driver of compound selection for in vivo efficacy studies.
- [1] Ogura H, Kosasa T, Kuriya Y, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):609-13. View Source
